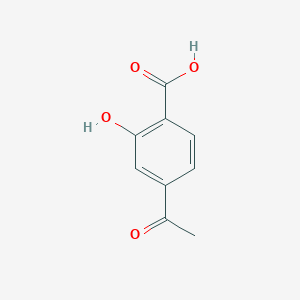

4-Acetyl-2-hydroxybenzoic acid

Description

4-Acetyl-2-hydroxybenzoic acid (CAS: 107806-82-6) is an organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . It features a hydroxybenzoic acid backbone substituted with an acetyl group (-COCH₃) at the 4-position and a hydroxyl (-OH) group at the 2-position. This structural arrangement confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

4-acetyl-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBAIOHGDCOFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-hydroxybenzoic acid (salicylic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as recrystallization, helps in obtaining the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-acetyl-2-ketobenzoic acid or 4-acetyl-2-carboxybenzoic acid.

Reduction: Formation of 4-(1-hydroxyethyl)-2-hydroxybenzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Acetyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its biological activity. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (commonly available for laboratory use) .

- Storage : Stable when sealed in dry conditions at room temperature .

- Hazards : Classified with hazard statements H302, H312, and H332 (harmful if swallowed, in contact with skin, or inhaled) .

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 4-acetyl-2-hydroxybenzoic acid with key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Functional Group Impact on Reactivity and Bioactivity

- Acetyl vs. Ethyl Substitution : The acetyl group in this compound introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to the electron-donating ethyl group in 4-ethyl-2-hydroxybenzoic acid. This difference influences their suitability in condensation reactions .

- Hydroxyl Position : 4-Hydroxybenzoic acid (para-hydroxyl) is a precursor to parabens (e.g., butylparaben), widely used as antimicrobial preservatives. In contrast, the ortho-hydroxyl in this compound may stabilize intramolecular hydrogen bonds, affecting solubility and metabolic stability .

- Chlorophenyl Modification : The chlorophenyl group in 2-((4-chlorophenyl)acetyl)benzoic acid enhances lipophilicity, improving membrane permeability in drug candidates like azelastine (an antihistamine) .

Biological Activity

4-Acetyl-2-hydroxybenzoic acid, also known as methyl 4-acetyl-2-hydroxybenzoate, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both acetyl and hydroxyl functional groups. Its chemical structure can be represented as follows:

- Molecular Formula : C₉H₈O₄

- IUPAC Name : this compound

The presence of these functional groups contributes to its unique reactivity and biological properties, making it a subject of interest in pharmacological studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Key mechanisms include:

- Acetylcholinesterase Inhibition : Studies have indicated that certain hydroxybenzoic acids, including derivatives like this compound, exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is particularly relevant for neurodegenerative conditions such as Alzheimer's disease, where increased acetylcholine levels can enhance cognitive function .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. For instance, research indicates that phenolic compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar effects .

Antioxidant Properties

Research has demonstrated that phenolic compounds, including this compound, exhibit antioxidant activity. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. The antioxidant properties are often linked to the hydroxyl group in the structure, which can donate hydrogen atoms to free radicals .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been observed in various studies. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, contributing to its therapeutic applications in conditions characterized by inflammation .

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase :

- Antimicrobial Activity :

-

Antioxidant Capacity :

- A randomized controlled trial assessed the antioxidant effects of dietary intake of phenolic compounds, including those derived from organic foods. The results indicated a significant increase in antioxidant markers post-intervention, highlighting the role of compounds like this compound in enhancing oxidative stress defense mechanisms .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetyl-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Answer : this compound can be synthesized via acetylation of 2-hydroxybenzoic acid (salicylic acid) using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., sulfuric acid). Reaction optimization studies show that temperature (60–80°C) and solvent polarity significantly affect yield . For example, acetylation in anhydrous dichloromethane under reflux yields ~75% product, while aqueous conditions reduce efficiency due to hydrolysis . Characterization typically involves HPLC (C18 column, UV detection at 254 nm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

- Answer : Purity validation requires a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to resolve impurities .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight ([M-H]⁻ at m/z 193 for C₉H₈O₄) .

- ¹H-NMR : Peaks at δ 2.6 (s, 3H for acetyl group) and δ 12.5 (broad, -COOH) confirm structural integrity .

Q. What are the key stability considerations for this compound in experimental storage?

- Answer : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Stability studies indicate <5% degradation over 6 months when stored in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in coupling reactions?

- Answer : The electron-withdrawing acetyl and carboxyl groups reduce electron density on the aromatic ring, favoring electrophilic substitution at the 5-position (para to hydroxyl). DFT calculations (B3LYP/6-31G*) show a Hammett σₚ value of +0.78 for the acetyl group, correlating with enhanced reactivity in Suzuki-Miyaura cross-coupling reactions . Kinetic studies using Pd(PPh₃)₄ as a catalyst show a reaction rate constant (k) of 2.3 × 10⁻³ s⁻¹ in THF at 80°C .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 12 μM vs. 45 μM against S. aureus) may arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton broth for bacterial cultures (pH 7.2 ± 0.1).

- Pre-incubate compounds in DMSO (<1% v/v) to avoid solvent toxicity .

- Validate results with positive controls (e.g., ciprofloxacin) and statistical replicates (n ≥ 3) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Answer : Molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) are critical:

- Docking : Target COX-2 (PDB ID 5IKT) to assess binding affinity; the acetyl group forms hydrogen bonds with Arg120 (ΔG ≈ -8.2 kcal/mol) .

- ADMET : LogP values >2.5 indicate poor aqueous solubility. Introduce polar substituents (e.g., -SO₃H at the 5-position) to improve bioavailability while maintaining potency .

Q. What are the challenges in interpreting UV-Vis spectral data for this compound in solvent-dependent studies?

- Answer : Solvent polarity shifts λₘₐₓ due to changes in π→π* transitions. In ethanol, λₘₐₓ = 290 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), while in water, hypsochromic shifts to 275 nm occur due to hydrogen bonding with the carboxyl group . Use TD-DFT calculations (CAM-B3LYP) to model solvent effects and validate with experimental spectra .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.